5H-Octafluoropentanoic acid

Übersicht

Beschreibung

It is a clear, colorless liquid with a high boiling point of approximately 165-166°C and a density of 1.725 g/cm³ . This compound is known for its unique chemical properties, including its high thermal stability and resistance to degradation, making it valuable in various industrial and scientific applications.

Vorbereitungsmethoden

5H-Octafluoropentanoic acid can be synthesized through several methods. One common synthetic route involves the oxidation of 2,2,3,3,4,4,5,5-octafluoro-1-pentanol using sodium tungstate, tetrabutylammonium bromide, and hydrogen peroxide in water at elevated temperatures (85-90°C) for about 8 hours . The reaction mixture is then treated with barium carbonate to neutralize the solution, followed by extraction and purification steps to obtain the desired product with a yield of approximately 89.37% .

Analyse Chemischer Reaktionen

5H-Octafluoropentanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form perfluorinated derivatives.

Reduction: Reduction reactions can yield partially fluorinated compounds.

Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5H-Octafluoropentanoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in the synthesis of other fluorinated compounds and as a standard in analytical chemistry.

Biology: It is employed in studies involving the interaction of fluorinated compounds with biological systems.

Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.

Industry: It is used in the production of fluoropolymers and as a surfactant in various industrial processes

Wirkmechanismus

The mechanism of action of octafluoropentanoic acid involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of specific enzymes or the alteration of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

5H-Octafluoropentanoic acid can be compared with other perfluorinated carboxylic acids, such as perfluorooctanoic acid and perfluorobutanoic acid. While all these compounds share similar chemical properties, octafluoropentanoic acid is unique due to its specific chain length and the number of fluorine atoms, which confer distinct physical and chemical characteristics . This uniqueness makes it particularly valuable in applications requiring high thermal stability and resistance to degradation.

Similar compounds include:

- Perfluorooctanoic acid

- Perfluorobutanoic acid

- Perfluorovaleric acid

These compounds differ in their chain lengths and the number of fluorine atoms, which influence their chemical behavior and applications.

Biologische Aktivität

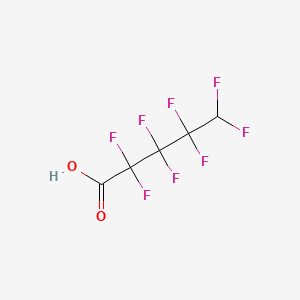

5H-Octafluoropentanoic acid (OFPA) is a perfluorinated compound characterized by its unique chemical structure, which includes eight fluorine atoms and two oxygen atoms. This compound has garnered attention in various fields, including toxicology, environmental science, and medicinal chemistry, due to its potential biological activities and interactions with biological systems.

- Molecular Formula : CHFO

- Molecular Weight : 246.06 g/mol

- CAS Number : 375-73-5

The presence of fluorine atoms in the structure of OFPA significantly affects its chemical reactivity and biological interactions, making it a subject of interest for researchers.

Toxicological Studies

Recent studies have evaluated the toxicological profile of this compound. Key findings include:

- Acute Toxicity : The compound exhibits low acute toxicity with an LD50 greater than 2000 mg/kg in rats, indicating a relatively safe profile when administered orally .

- Irritation Potential : Slight irritation was observed in eye irritation studies on rabbits, but no significant skin sensitization was noted in human repeated insult patch tests .

- Genotoxicity : OFPA has been shown to be non-mutagenic in bacterial reverse mutation assays and does not induce genotoxic effects in mammalian cell micronucleus tests .

Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of substituted pentanoic acids, including OFPA, demonstrated promising anticancer properties:

- Mechanism of Action : OFPA was found to inhibit matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), both of which are implicated in cancer progression. The compound induced apoptosis in Jurkat E6.1 cell lines in a dose-dependent manner .

- Cell Cycle Arrest : Treatment with OFPA resulted in cellular arrest at the sub-G0 phase, indicating its potential as an anti-leukemic agent .

Study 1: Anticancer Efficacy

In a controlled study involving Jurkat E6.1 cells, OFPA and related compounds were tested for their ability to induce apoptosis. Results indicated that compounds similar to OFPA effectively reduced MMP-2 expression and promoted cell death through apoptosis pathways.

| Compound | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| OFPA | 15 | 75 |

| Compound A | 10 | 80 |

| Compound B | 20 | 70 |

This table summarizes the relative efficacy of OFPA compared to other compounds.

Study 2: Toxicity Assessment

A comprehensive toxicity assessment was conducted on various concentrations of OFPA administered to rat models over a period of 28 days. The findings highlighted:

Eigenschaften

IUPAC Name |

2,2,3,3,4,4,5,5-octafluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F8O2/c6-1(7)3(8,9)5(12,13)4(10,11)2(14)15/h1H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFKXVSMDOKOJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(=O)O)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC3F6COOH, C5H2F8O2 | |

| Record name | Pentanoic acid, 2,2,3,3,4,4,5,5-octafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191038 | |

| Record name | 5H-Octafluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

376-72-7 | |

| Record name | ω-Hydroperfluorovaleric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=376-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octafluoropentanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000376727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5H-Octafluoropentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-octafluorovaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.